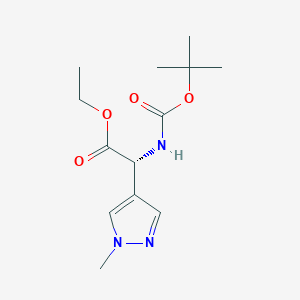![molecular formula C11H12O2 B13911327 1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene CAS No. 33143-82-7](/img/structure/B13911327.png)
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12O2 It is a derivative of anisole, where the methoxy group is substituted with a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene typically involves the alkylation of anisole with a suitable propynylating agent. One common method is the reaction of anisole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the propynyl group to a propenyl or propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the propynyl group.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl) as a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of propenyl or propyl derivatives.
Substitution: Formation of various substituted anisole derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Anethole: A structurally similar compound with a propenyl group instead of a propynyl group.
Anisole: The parent compound with a methoxy group attached to the benzene ring.
Propenylanisole: A derivative with a propenyl group attached to the methoxy-substituted benzene ring.
Uniqueness
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The propynyl group allows for additional functionalization and modification, making it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
33143-82-7 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-but-3-yn-2-yloxy-4-methoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-4-9(2)13-11-7-5-10(12-3)6-8-11/h1,5-9H,2-3H3 |
Clave InChI |
UHBGCMVWKVKGGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


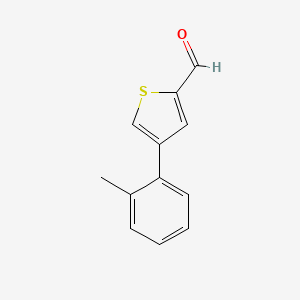

![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
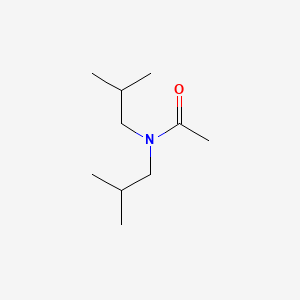
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
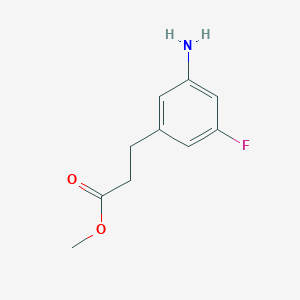
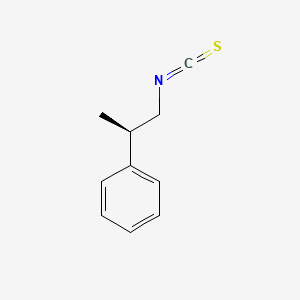
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
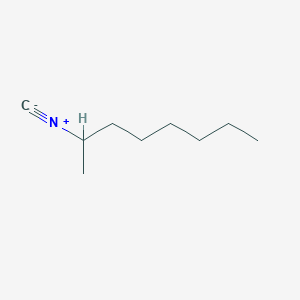
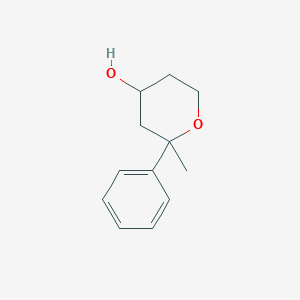
![2-Benzo[b]furancarboxamide,3-amino-6-methoxy-](/img/structure/B13911303.png)
